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pyrazole-3-carboxylate

Cat. No.: B1314084

An In-depth Technical Guide: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate:
Chemical Properties and Synthetic Utility

Executive Summary This guide provides a comprehensive technical overview of ethyl 5-
hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest
to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-
established pharmacophore present in numerous approved drugs, valued for its diverse
biological activities.[1][2] This document delves into the core chemical properties of this specific
derivative, including its molecular structure, tautomerism, physicochemical characteristics, and
spectroscopic profile. Furthermore, it presents a detailed synthetic protocol, explores its key
chemical reactivities, and discusses its applications as a versatile building block for creating
more complex molecules. The insights herein are curated to provide researchers, scientists,
and drug development professionals with the foundational knowledge required for its effective
use in the laboratory.

Introduction: The Significance of the Pyrazole
Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a
cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act
as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological
targets. This has led to the development of numerous successful therapeutic agents across
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various disease areas, including inflammation, cancer, and infectious diseases.[1][2] Ethyl 5-
hydroxy-1-methyl-1H-pyrazole-3-carboxylate represents a functionally rich and synthetically
accessible member of this class, making it a valuable starting material for the synthesis of
novel bioactive compounds.

Molecular Structure and Physicochemical

Properties
Chemical Identity

o Systematic Name: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
e CAS Number: 51986-17-5[3][4]
e Molecular Formula: C7H10N203[3]

e Molecular Weight: 170.17 g/mol [3][5]

Structural Elucidation and Tautomerism

A critical feature of 5-hydroxypyrazoles is their existence in tautomeric equilibrium with their
keto form, 5-ox0-4,5-dihydropyrazole. This keto-enol tautomerism is influenced by the solvent,
temperature, and pH. While named as the "5-hydroxy" derivative, the keto form can be a
significant contributor to its overall chemical behavior. Studies on analogous compounds, such
as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have shown that the hydroxy (enol)
form is predominant in polar aprotic solvents like DMSO, which is crucial for spectroscopic
analysis.[6]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary

The key physicochemical properties are summarized below, providing essential data for
experimental design, handling, and storage.
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Property Value Source
Melting Point 140-141 °C [5]
N ) 337.2 °C at 760 mmHg

Boiling Point ) [5]
(Predicted)

Density 1.29 g/cm3 (Predicted) [5]

pKa 8.31 £ 0.28 (Predicted) [3]

XLogP3 0.3 [5]
Sealed in dry, Room

Storage [3]
Temperature

Synthesis and Purification
Mechanistic Rationale

The synthesis of 5-hydroxypyrazole-3-carboxylates is classically achieved via a condensation
reaction between a substituted hydrazine and a 3-keto ester or its equivalent. A highly relevant
and efficient method involves the reaction of methylhydrazine with diethyl butynedioate.[7] This
reaction proceeds through a Michael addition of the hydrazine to one of the activated alkyne
carbons, followed by an intramolecular cyclization and tautomerization to yield the stable
aromatic pyrazole ring.

Recommended Synthetic Protocol

The following protocol is adapted from a described synthesis method for the title compound.[7]

Expertise Note: The initial reaction is highly exothermic. Maintaining a low temperature (< 0 °C)
during the addition of methylhydrazine is critical to prevent side reactions and ensure a high
yield of the desired intermediate. The subsequent thermal cyclization should be monitored to
ensure complete conversion.
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Start Materials:
- Diethyl butynedioate
- 40% Methylhydrazine (aq)
- Diethyl ether

'

Step 1: Condensation
- Dissolve diethyl butynedioate in diethyl ether.
- Cool to -10 °C.
- Add methylhydrazine dropwise, keeping T < 0 °C.

:

Step 2: Isolate Intermediate
- A white solid precipitates.
- Collect via suction filtration.
- Wash with cold diethyl ether.

:

Step 3: Cyclization
- Transfer intermediate to a reaction vessel.
- Heat in an oil bath to 100 °C.
- Monitor reaction until completion (e.g., by TLC).

:

Step 4: Purification
- Cool the reaction mixture.
- Purify the crude product via recrystallization (e.g., from ethanol/water).

Final Product:
Ethyl 5-hydroxy-1-methyl-1H-
pyrazole-3-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

+ Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer,
dissolve diethyl butynedioate in diethyl ether.
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Condensation: Cool the solution to -10 °C using an ice-salt bath.

Reagent Addition: Add a 40% aqueous solution of methylhydrazine dropwise via the
dropping funnel. Ensure the internal temperature does not rise above 0 °C.[7]

Intermediate Formation: Upon completion of the addition, stir the reaction for an additional
30 minutes at -5 °C. A significant amount of white solid will precipitate.[7]

Isolation: Isolate the solid intermediate by suction filtration, washing the filter cake with a
small amount of cold diethyl ether.

Cyclization: Transfer the dried intermediate to a clean flask and heat it in a preheated oil bath
at 100 °C until the reaction is complete (as monitored by Thin Layer Chromatography).

Purification: After cooling to room temperature, the crude product can be purified by
recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture,
to yield the final product.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While
specific spectra for the title compound are not widely published, data can be reliably predicted
based on its structure and published data for close analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for each unique
proton environment. The use of DMSO-de as a solvent is recommended to clearly observe
the hydroxyl proton.
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Predicted
Chemical Shift Multiplicity

(6, ppm)

Singlet
(broad)

~12.0

. . Rationale &
Integration Assignhment
Notes

The acidic
proton on the
hydroxyl
group, its
broadness
1H OH and position
are
characteristic.
Analog data
shows this at
12.16 ppm.[6]

~6.0 Singlet

Aromatic proton
on the pyrazole
1H Pyrazole C4-H ring. Analog
data shows this
at 5.98 ppm.[6]

4.25 Quartet

Ethyl ester
methylene

2H -OCH2CHs protons, split by
the adjacent

methyl group.

3.75 Singlet

Methyl group

attached to the
3H N-CHs

pyrazole

nitrogen.

| 1.30 | Triplet | 3H | -OCH2CHs | Ethyl ester methyl protons, split by the adjacent methylene

group. |

e 13C NMR: The carbon spectrum will confirm the carbon backbone of the molecule.
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Predicted Chemical Shift (6, ppm) Assighment
~162 Ester Carbonyl (C=0)
~155 Pyrazole C5-OH
~140 Pyrazole C3
~95 Pyrazole C4
~61 -OCH2CHs
~35 N-CHs
| ~14 | -OCH2CHs |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm—?) Functional Group Vibration

3200-3400 (broad) O-H Stretching (hydroxyl)
~1725 C=0 Stretching (ester carbonyl)
~1600, ~1500 C=N, C=C Ring Stretching (pyrazole)

| ~1250 | C-O | Stretching (ester) |

Mass Spectrometry (MS)

Under electron ionization (El), the molecule is expected to show a prominent molecular ion
(M*) peak at m/z = 170. Key fragmentation pathways would likely involve the loss of the ethoxy
group (-*OCH2CHs, m/z = 45) from the ester, or the loss of ethylene (CzHa4) via McLafferty
rearrangement, followed by subsequent fragmentation of the pyrazole ring.

Chemical Reactivity and Synthetic Utility

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a trifunctional molecule, with
reactive sites at the hydroxyl group, the ester, and the pyrazole ring, making it a versatile
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synthetic intermediate.

Ethyl 5-bromo-1-methyl-
1H-pyrazole-3-carboxylate

A

POBr3, Acetonitrile
Heat

Ethyl 5-hydroxy-1-methyl-
1H-pyrazole-3-carboxylate

Ac20 or RCOCI
Pyridine

1. NaOH (aq), Heat
2. HsO*

5-Hydroxy-1-methyl-1H- .
G)yrazole-&carboxylic acid OrAElEienl el

Click to download full resolution via product page

Caption: Key reaction pathways of the title compound.
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» Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can
undergo O-alkylation or O-acylation under basic conditions. Critically, it can also be
converted into a good leaving group. For instance, treatment with phosphorus oxybromide
(POBr3) effectively replaces the hydroxyl group with a bromine atom, yielding ethyl 5-bromo-
1-methyl-1H-pyrazole-3-carboxylate, a key intermediate for cross-coupling reactions.[7]

e Reactions at the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding
carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be
activated (e.g., to an acid chloride) and reacted with amines to form amides, expanding the
molecular diversity.

» Reactions on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic aromatic
substitution, typically at the C4 position. The position is activated by the electron-donating
hydroxyl and N-methyl groups.

Applications in Research and Drug Development

The value of this compound lies in its role as a scaffold and intermediate for the synthesis of
potential therapeutic agents.

» Scaffold for Bioactive Molecules: Pyrazole derivatives are known to possess a wide range of
biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]
[9] This compound provides a pre-functionalized core that can be elaborated through the
reactions described above to build libraries of novel compounds for biological screening.

o Key Synthetic Intermediate: Its utility as a building block is demonstrated in multi-step
syntheses. For example, after converting the hydroxyl to a bromo group, the ester can be
hydrolyzed and converted to an amine, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine,
another versatile building block.[7]

Conclusion

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound with significant
potential for chemical synthesis and drug discovery. Its well-defined physicochemical
properties, accessible synthesis, and multiple reactive sites provide a robust platform for
creating novel molecular architectures. A thorough understanding of its tautomerism,
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spectroscopic characteristics, and chemical reactivity is essential for any researcher aiming to
leverage this valuable pyrazole derivative in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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